1-Hexen-5-yn-3-ol

Overview

Description

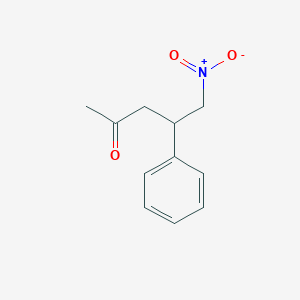

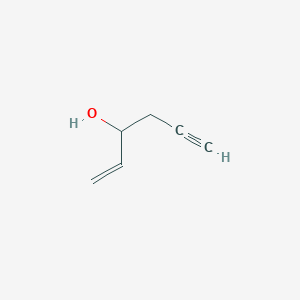

1-Hexen-5-yn-3-ol is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . Unfortunately, the search results do not provide a detailed structural analysis or a visual representation of the molecule.Scientific Research Applications

Synthesis and Chemical Applications

Biosynthesis Studies : 1-Hexen-5-yn-3-ol, as an analog to cis-3-hexen-1-ol, can be relevant in studies like the biosynthesis of cis-3-hexen-1-yl acetate, a compound widely used in the food industry for its fruity odor. These studies explore enzymatic catalysis processes for synthesizing flavor compounds (Chiang, Chang, & Shieh, 2003).

Dehydrogenation Studies : Research involving the dehydrogenation of similar compounds, like cis-3-hexen-1-ol, highlights potential applications in chemical reactions and processes. For instance, the study of dehydrogenation with a palladium membrane reactor can offer insights into conversion processes and hydrogen separation, relevant to compounds like this compound (Sato, Yokoyama, Miki, & Itoh, 2007).

Copolymerization : The copolymerization of ethylene and similar compounds, such as 5-hexen-1-ol, with specific catalysts, demonstrates the potential of this compound in creating new polymeric materials. This process could produce materials with unique properties (Hagihara, Murata, & Uozumi, 2001).

Environmental and Atmospheric Chemistry

Photooxidation Studies : The photooxidation of leaf-wound oxygenated compounds, similar in structure to this compound, can be significant in environmental chemistry. These studies evaluate the environmental impact and removal processes of such compounds in the atmosphere (Jiménez, Lanza, Antiñolo, & Albaladejo, 2009).

Reactivity with Atmospheric Oxidants : Examining the kinetics and mechanisms of gas-phase reactions of hexenols with ozone provides insight into the atmospheric chemistry of this compound. These studies help in understanding its reactivity and potential environmental impact (Lin, Ma, Yang, Tang, Zhao, Hu, Gu, Fang, Gai, & Zhang, 2016).

Chemical Synthesis and Reactivity

Silver Mediated Reactions : Research on the silver-mediated oxy Cope rearrangement of compounds like this compound can lead to significant findings in organic synthesis, providing new pathways for producing aldehydes or ketones (Bluthe, Goré, & Malacria, 1986).

Theoretical Studies : Theoretical investigations on thermal rearrangements of compounds like 1-hexen-5-yne provide a deeper understanding of their chemical behavior, useful for designing new synthetic routes or materials (Bozkaya & Özkan, 2012).

Food and Flavor Industry

Flavor Synthesis : The synthesis of cis-3-hexen-1-yl acetate via transesterification, related to this compound, is crucial in the food and cosmetic industry for creating natural flavors (Xiaoshuan, Dinghua, Zhang, Zhengwen, Zhang, & Huang, 2013).

Aroma Characterization in Tea : Studies on the effect of cis-3-hexen-1-ol on green tea aroma can inform similar research on this compound, exploring its impact on the aroma profile of various products (Nie, Gao, Du, Bian, Li, Zhang, Wang, & Li, 2020).

Safety and Hazards

According to the safety data sheet, 1-Hexen-5-yn-3-ol is a flammable liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation . Protective measures include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

hex-1-en-5-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h1,4,6-7H,2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJCNVHJONGZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473948 | |

| Record name | 1-Hexen-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1573-66-6 | |

| Record name | 1-Hexen-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)